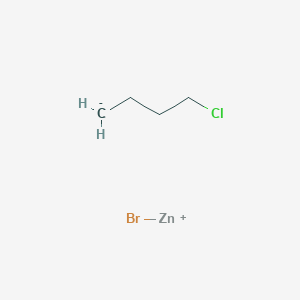
4-Chlorobutylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobutylzinc bromide is an organozinc compound with the chemical formula C4H8ClZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the organozinc reagent and facilitates its use in synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobutylzinc bromide can be synthesized by reacting 4-chlorobutyl lithium with zinc bromide. The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran, and at a low temperature to ensure the stability of the organozinc compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often packaged under an inert atmosphere, such as argon, to prevent degradation and maintain its reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is a preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed by the coupling of an aryl halide with this compound .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Carbon-Carbon Bond Formation
One of the primary applications of 4-chlorobutylzinc bromide is in the formation of new carbon-carbon bonds. As an organozinc reagent, it acts as a nucleophile, enabling reactions with electrophiles to synthesize complex organic molecules. This process is crucial in the development of pharmaceuticals and agrochemicals, where constructing intricate molecular frameworks is often necessary .
Reactivity and Selectivity
Compared to Grignard reagents, organozinc compounds like this compound exhibit lower reactivity, which allows for greater functional group tolerance during reactions. This characteristic makes them particularly useful in sensitive synthetic pathways where protecting groups may be required .
Applications in Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, this compound is utilized to create intermediates for various drugs. Its ability to participate in cross-coupling reactions facilitates the construction of biologically active compounds. For instance, it can be used to generate alkylated derivatives that serve as precursors for active pharmaceutical ingredients (APIs) .
Case Study: Anticancer Agents
Research has shown that using this compound in the synthesis of certain anticancer agents enhances yields and simplifies purification processes. This application underscores its importance in developing effective therapies against cancer .
Polymer Chemistry
Synthesis of Functional Polymers
this compound has applications in polymer chemistry, particularly in the synthesis of functionalized polymers through living polymerization techniques. By controlling the polymerization process, chemists can achieve specific molecular weights and architectures that are essential for advanced material properties .
Environmental Applications
Green Chemistry Initiatives
The use of organozinc reagents like this compound aligns with green chemistry principles due to their relatively low toxicity compared to other organometallic reagents. This aspect makes them suitable for environmentally friendly synthesis methods, reducing hazardous waste and improving safety protocols in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 4-chlorobutylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanobutylzinc bromide
- 4-Fluorophenylzinc bromide
- Phenylmagnesium bromide
- tert-Butylmagnesium chloride
Uniqueness
4-Chlorobutylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. It offers distinct advantages in certain synthetic applications, such as the formation of carbon-carbon bonds in the presence of palladium catalysts. Its chlorobutyl group provides a versatile handle for further functionalization, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
155589-48-3 |
|---|---|
Molekularformel |
C4H8BrClZn |
Molekulargewicht |
236.8 g/mol |
IUPAC-Name |
bromozinc(1+);1-chlorobutane |
InChI |
InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
POIGMXAECHVVIK-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCCl.[Zn+]Br |
Kanonische SMILES |
[CH2-]CCCCl.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















